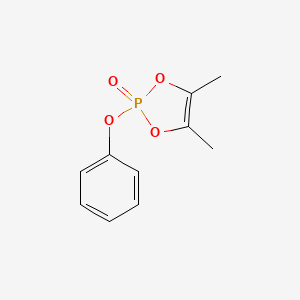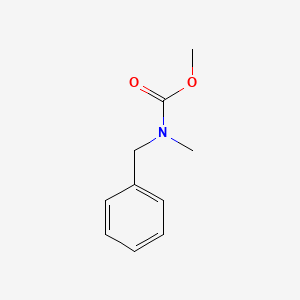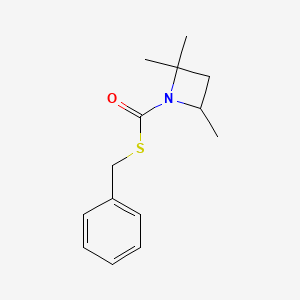
Sodium 4-chloro-2-cyclopentylphenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-chloro-2-cyclopentylphenate is an organic compound with the molecular formula C11H12ClNaO. It is a sodium salt derivative of 4-chloro-2-cyclopentylphenol. This compound is known for its unique structural features, which include a cyclopentyl ring attached to a chlorinated phenol group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 4-chloro-2-cyclopentylphenate can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-cyclopentylphenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the hydroxide ion acts as a nucleophile, displacing the chlorine atom and forming the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-chloro-2-cyclopentylphenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It participates in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of strong bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 4-chloro-2-cyclopentylphenol.
Substitution: Formation of various substituted phenates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-chloro-2-cyclopentylphenate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 4-chloro-2-cyclopentylphenate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to bind to active sites on proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-chloro-2-methylphenate
- Sodium 4-chloro-2-ethylphenate
- Sodium 4-chloro-2-propylphenate
Uniqueness
Sodium 4-chloro-2-cyclopentylphenate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in chemical and biological systems .
Propiedades
Número CAS |
53404-20-9 |
|---|---|
Fórmula molecular |
C11H12ClNaO |
Peso molecular |
218.65 g/mol |
Nombre IUPAC |
sodium;4-chloro-2-cyclopentylphenolate |
InChI |
InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1 |
Clave InChI |
DOIINNLYOZZSEN-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


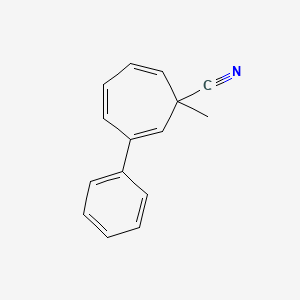
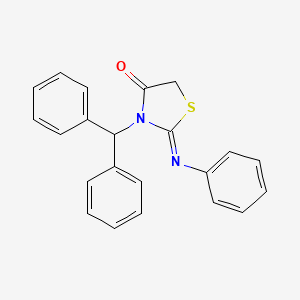
sulfanium bromide](/img/structure/B14632837.png)
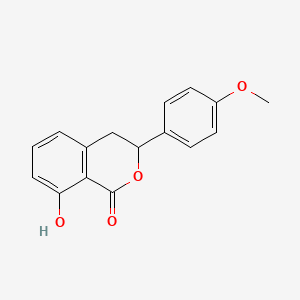
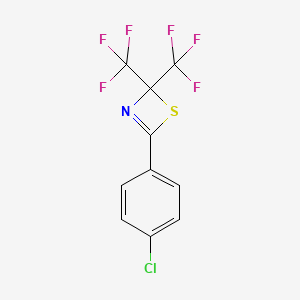
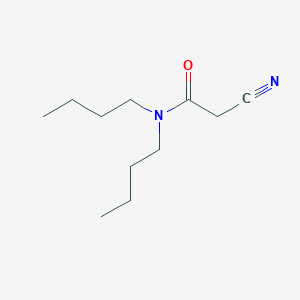
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
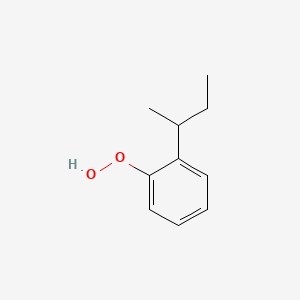


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
